molecular formula C14H11BrO2 B12082068 1-(6-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid

1-(6-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid

Cat. No.: B12082068
M. Wt: 291.14 g/mol
InChI Key: PUWADYPWPZUALG-UHFFFAOYSA-N
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Description

1-(6-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C14H11BrO2 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a bromonaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid typically involves the following steps:

    Bromination of Naphthalene: Naphthalene is brominated to form 6-bromonaphthalene.

    Cyclopropanation: The bromonaphthalene derivative undergoes a cyclopropanation reaction to introduce the cyclopropane ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The bromine atom in the naphthalene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(6-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromonaphthalene moiety may interact with aromatic receptors, while the cyclopropane ring can influence the compound’s reactivity and binding affinity. The carboxylic acid group can participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Chloronaphthalen-1-yl)cyclopropane-1-carboxylic acid
  • 1-(6-Fluoronaphthalen-1-yl)cyclopropane-1-carboxylic acid
  • 1-(6-Iodonaphthalen-1-yl)cyclopropane-1-carboxylic acid

Uniqueness

1-(6-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s interactions with other molecules and its overall stability.

Properties

Molecular Formula

C14H11BrO2

Molecular Weight

291.14 g/mol

IUPAC Name

1-(6-bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C14H11BrO2/c15-10-4-5-11-9(8-10)2-1-3-12(11)14(6-7-14)13(16)17/h1-5,8H,6-7H2,(H,16,17)

InChI Key

PUWADYPWPZUALG-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=CC3=C2C=CC(=C3)Br)C(=O)O

Origin of Product

United States

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